Selenomethionine Selenoxide
Description
Structure
2D Structure
Properties
CAS No. |
19192-78-0 |
|---|---|
Molecular Formula |
C5H11NO3Se |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylseleninylbutanoic acid |
InChI |
InChI=1S/C5H11NO3Se/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |
InChI Key |
KGXZPWNBFWCDRF-YGVKFDHGSA-N |
Isomeric SMILES |
C[Se](=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C[Se](=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Selenomethionine Selenoxide
Oxidative Pathways of Selenomethionine (B1662878) to Selenomethionine Selenoxide
The oxidation of Selenomethionine to this compound is a key reaction that highlights the antioxidant potential of this selenoamino acid. This transformation can be initiated by both reactive oxygen species and specific enzymatic catalysts.
Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. They can react with and oxidize various biological molecules, including amino acids. Selenomethionine is a notable target for ROS, and its oxidation to this compound is a protective mechanism against oxidative stress.
One of the well-studied ROS in this context is peroxynitrite (ONOO⁻). Research has shown that peroxynitrite rapidly oxidizes Selenomethionine in a second-order reaction. nih.govcapes.gov.br This reaction proceeds via a two-electron oxidation mechanism, resulting in the formation of this compound. nih.gov The reaction is kinetically significant, with the apparent second-order rate constant for the reaction between peroxynitrite and DL-selenomethionine being approximately 2.4 x 10³ M⁻¹s⁻¹ at pH 7.4 and 25°C. nih.gov More detailed kinetic modeling suggests that both peroxynitrous acid (HOONO) and the peroxynitrite anion (ONOO⁻) are involved in the formation of the selenoxide, with distinct rate constants. capes.gov.br Selenomethionine has been shown to protect against peroxynitrite-induced oxidation more effectively than its sulfur analog, methionine. doi.org
The interaction with peroxynitrite can also lead to a minor competing one-electron oxidation pathway that produces ethylene, particularly at lower Selenomethionine concentrations. nih.govcapes.gov.br However, the primary outcome of the reaction with peroxynitrite is the formation of this compound. nih.gov
Specific enzymes within the body can also catalyze the oxidation of Selenomethionine to this compound. These enzymatic pathways are crucial for the metabolism of Selenomethionine and contribute to its biological functions.
Flavin-containing monooxygenases (FMOs) are a class of NADPH-dependent enzymes that specialize in the oxidation of various xenobiotics and endogenous compounds containing soft nucleophilic heteroatoms, such as nitrogen, sulfur, and selenium. turkjps.orgucl.ac.ukresearchgate.net Research has demonstrated that FMOs play a significant role in the oxidation of Selenomethionine to this compound. nih.govnih.govacs.org
Studies using cDNA-expressed human FMOs and purified rat liver FMOs have shown that FMO1 and FMO3 isoforms are capable of catalyzing this reaction, while FMO5 shows no activity. nih.govnih.govacs.org The formation of this compound in rat liver microsomes is dependent on time, protein concentration, Selenomethionine concentration, and the presence of NADPH, which are characteristic features of FMO-catalyzed reactions. nih.govnih.govacs.org
Kinetic analyses have provided detailed insights into the efficiency of FMO-catalyzed Selenomethionine oxidation. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) have been determined for different FMO isoforms, indicating their varying affinities and catalytic capacities for Selenomethionine.
| Enzyme | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/min) |
|---|---|---|
| Purified Rat Liver FMO1 | 7.8 | 1200 |
| Purified Rat Liver FMO3 | 0.11 | 280 |
| Rat Liver Microsomes | 0.91 ± 0.29 | 44 ± 8.0 |
Data derived from Krause et al., 2006. nih.govnih.govacs.org
The lower Kₘ value for FMO3 suggests it has a higher affinity for Selenomethionine compared to FMO1 and may play a more significant role in its metabolism at lower physiological concentrations. nih.govacs.org
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils. jst.go.jpnih.gov During inflammation, MPO is released and catalyzes the reaction of hydrogen peroxide with halide and pseudo-halide ions (like chloride, bromide, and thiocyanate) to produce potent oxidizing agents. jst.go.jpnih.gov These MPO-derived oxidants, such as hypochlorous acid (HOCl) and hypothiocyanous acid (HOSCN), can react with a wide range of biological molecules.
Selenomethionine is a target for these MPO-derived oxidants. Stopped-flow kinetic studies have shown that selenium-containing compounds, including Selenomethionine, react rapidly with HOSCN. nih.govsemanticscholar.org The rate constant for the reaction of Selenomethionine with HOSCN is in the range of 2.8 × 10³ M⁻¹·s⁻¹. nih.govsemanticscholar.org This rapid oxidation of Selenomethionine by MPO-derived oxidants leads to the formation of this compound.
Enzymatic Catalysis in this compound Formation
Flavin-Containing Monooxygenases (FMOs) in Selenomethionine Selenoxidation
Non-Enzymatic Oxidation Mechanisms
In addition to enzymatic catalysis and reactions with specific reactive oxygen species, Selenomethionine can also be oxidized to this compound through non-enzymatic mechanisms. A primary example of this is the direct oxidation by hydrogen peroxide (H₂O₂). The synthesis of this compound in laboratory settings is often achieved by treating Selenomethionine with hydrogen peroxide. This reaction involves the transfer of an oxygen atom from H₂O₂ to the selenium atom of Selenomethionine.
Redox Chemistry and Catalytic Cycling of Selenomethionine Selenoxide
Selenoxide/Selenide (B1212193) Redox Couple Dynamics
The reversible oxidation of selenomethionine (B1662878) (SeMet) to selenomethionine selenoxide (SeMetO) and its subsequent reduction back to SeMet forms a critical redox couple. researchgate.net This process allows seleno-compounds to act as catalytic scavengers of oxidants. researchgate.net The oxidation of the selenium center in SeMet to the corresponding selenoxide is a key step. acs.org This selenoxide can then be readily reduced back to the parent selenide by various cellular reducing systems. researchgate.netresearchgate.net This cycling is essential for the antioxidant properties of selenium compounds.
The stability and reactivity of this redox couple are influenced by the surrounding chemical environment, including pH. For instance, intramolecular interactions in some selenoxides are pH-dependent, which can affect their structure and function in aqueous environments. The oxidation of SeMet to SeMetO is a primary reaction when exposed to oxidants. mdpi.comebi.ac.uk The subsequent reduction completes the catalytic cycle, allowing for the continuous detoxification of reactive oxygen species. psu.edu
Reduction Mechanisms of this compound
The reduction of this compound back to Selenomethionine is a crucial step in its catalytic cycle and can be achieved through both non-enzymatic and enzymatic pathways.
Low molecular weight thiols are key players in the non-enzymatic reduction of SeMetO. researchgate.netmdpi.com This reaction is generally fast and spontaneous at room temperature. researchgate.netmdpi.com
Glutathione (B108866) (GSH), a major intracellular antioxidant, readily reduces SeMetO back to SeMet. researchgate.netresearchgate.netmdpi.com This reaction involves two equivalents of GSH and results in the formation of glutathione disulfide (GSSG). researchgate.netmdpi.com The reaction proceeds rapidly, with apparent second-order rate constants in the range of 10³ to 10⁴ M⁻¹ s⁻¹. researchgate.net The reduction of SeMetO by GSH is a key component of a potential catalytic antioxidant system. researchgate.net This process has been shown to be spontaneous and efficient in recycling SeMet. researchgate.net
Table 1: Kinetic Data for the Reduction of this compound (SeMetO) by Glutathione (GSH)
| Parameter | Value | Reference |
| Apparent second-order rate constant (k₂) | 10³ - 10⁴ M⁻¹ s⁻¹ | researchgate.net |
This table summarizes the kinetic parameters for the reduction of SeMetO by GSH, highlighting the efficiency of this reaction.
Besides glutathione, other thiol compounds such as dithiothreitol (B142953) (DTT) can also reduce selenoxides. mdpi.compsu.edu The addition of DTT to samples containing SeMetO is expected to reverse the oxidation of selenomethionine. mdpi.comscispace.com However, studies have shown that in complex matrices like beetroot juice, the addition of DTT did not lead to the expected increase in SeMet concentration at the expense of SeMetO, suggesting that other factors can influence this reaction. mdpi.comresearchgate.net The reduction of SeMetO by thiols is a well-established chemical principle, though its efficiency can be matrix-dependent. acs.orgomicsdi.org
Enzymatic systems also play a role in the reduction of SeMetO, linking its redox cycle to cellular metabolic pathways.
The glutathione reductase (GR) system can indirectly drive the reduction of SeMetO. researchgate.net While GR does not directly act on SeMetO, it reduces the GSSG formed during the GSH-mediated reduction of SeMetO, thus regenerating GSH at the expense of NADPH. researchgate.netresearchgate.net This coupling ensures a continuous supply of the reducing agent (GSH) necessary for the catalytic scavenging of oxidants by selenomethionine. researchgate.net This interplay highlights a synergistic relationship between selenium compounds and the glutathione system in maintaining cellular redox homeostasis. researchgate.net
Enzymatic Reduction of this compound
Thioredoxin Reductase System Interactions
The thioredoxin reductase (TrxR) system, a key player in cellular redox regulation, is known to interact with selenium compounds. TrxR itself is a selenoprotein, containing a crucial selenocysteine (B57510) residue in its active site. mdpi.commdpi.com This intrinsic presence of selenium in TrxR underscores the element's importance in redox catalysis. While direct kinetic studies on the specific reduction of this compound by the complete TrxR system are not extensively detailed in the provided information, the foundational chemistry suggests a plausible interaction. The TrxR system's primary function is to reduce oxidized thioredoxin (Trx), which in turn reduces a wide array of cellular substrates. mdpi.com Given that other thiols like glutathione can reduce this compound back to selenomethionine, it is mechanistically feasible that reduced thioredoxin could perform a similar function. nih.govnih.govdoi.org
The broader context of selenium metabolism reveals that TrxR can reduce various selenium compounds. For instance, it is involved in the reduction of selenite (B80905) and selenodiglutathione (B1680944) (GSSeSG) to hydrogen selenide. oup.comdrugbank.com This general reactivity towards selenium species suggests that this compound could also be a substrate, although the efficiency and specificity of this reaction compared to other substrates remain to be fully elucidated. The interaction is likely part of the broader cellular mechanisms to maintain selenium homeostasis and manage oxidative stress. researchgate.net
Methionine Sulfoxide (B87167) Reductases (MsrA and MsrB) in this compound Reduction
The methionine sulfoxide reductase (Msr) system is an essential enzymatic pathway for repairing proteins damaged by oxidation, specifically by reducing methionine sulfoxide (MetO) back to methionine. mdpi.com This system comprises two main enzymes, MsrA and MsrB, which stereospecifically reduce the S and R isomers of MetO, respectively. mdpi.comresearchgate.net
While the primary substrate for the Msr system is methionine sulfoxide, evidence suggests that it can also reduce this compound. The selenoprotein MsrB, in particular, is implicated in this process. mdpi.commdpi.com The reduction of this compound is considered more facile than its sulfur analog. mdpi.com In cellular environments, the resulting selenomethionine sulfoxides from oxidation can be reduced back by methionine sulfoxide reductases. researchgate.netomicsdi.org This enzymatic reduction is a critical component of the antioxidant properties attributed to selenomethionine, allowing for its catalytic cycling. mdpi.com The Msr system, therefore, not only repairs oxidized methionine residues but also likely contributes to the regeneration of selenomethionine from its oxidized selenoxide form, further highlighting the intricate link between selenium and sulfur metabolism in cellular defense against oxidative damage. mdpi.comresearchgate.net
Reaction Kinetics and Rate Constants of this compound Redox Reactions
Oxidation by Peroxynitrous Acid
Selenomethionine is rapidly oxidized by peroxynitrite (ONOO⁻), a potent biological oxidant formed from the reaction of nitric oxide and superoxide. nih.gov The reaction results in the formation of this compound through a two-electron oxidation mechanism. nih.govcapes.gov.br This reaction is significantly faster than the oxidation of its sulfur counterpart, methionine. nih.gov
The oxidation process involves both peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, and the peroxynitrite anion (ONOO⁻). nih.govcapes.gov.br Kinetic studies have determined the second-order rate constants for these reactions. The reaction is first-order with respect to both peroxynitrite and selenomethionine. nih.gov At pH 7.4 and 25°C, the apparent second-order rate constant for the formation of this compound is approximately 2.4 x 10³ M⁻¹s⁻¹. nih.gov More specifically, the rate constant for the reaction with peroxynitrous acid is significantly higher than that with the peroxynitrite anion. nih.govcapes.gov.br
Table 1: Rate Constants for the Reaction of Selenomethionine with Peroxynitrite Species
This table summarizes the second-order rate constants for the oxidation of DL-selenomethionine to this compound by peroxynitrous acid and the peroxynitrite anion at 25°C. nih.govcapes.gov.br
| Reactant | Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
|---|---|---|
| Peroxynitrous acid (ONOOH) | 20,460 ± 440 | 25°C |
| Peroxynitrite anion (ONOO⁻) | 200 ± 170 | 25°C |
| Apparent rate constant | (2.4 ± 0.1) x 10³ | pH 7.4, 25°C |
The enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the reaction between peroxynitrous acid and selenomethionine at pH 4.6 have been determined to be 2.55 ± 0.08 kcal mol⁻¹ and -30.5 ± 0.3 cal mol⁻¹ K⁻¹, respectively. capes.gov.br The presence of bicarbonate can slightly decrease the yield of this compound, suggesting that CO₂ partially protects selenomethionine from oxidation by peroxynitrite. capes.gov.br
Reaction with Platinum(IV) Complexes
The reaction kinetics have been studied over a wide pH range using stopped-flow spectrometry. psu.eduresearchgate.net The observed second-order rate constants (k') show a relatively small dependence on pH. For the reaction with [PtCl₂(CN)₄]²⁻, k' increases by only about 6-fold as the pH is varied from 0.25 to 10.5. psu.eduebi.ac.uk A proposed mechanism involves three parallel rate-determining steps corresponding to the different protolytic species of SeMet reacting with the Pt(IV) complex. psu.eduebi.ac.ukresearchgate.net The reduction of these Pt(IV) complexes by SeMet is remarkably faster—by a factor of 3.7 × 10³ to 5.7 × 10⁴—than the reduction by L-methionine. psu.eduebi.ac.ukrsc.org
Table 2: Kinetic Data for the Reaction of L-Selenomethionine with Platinum(IV) Complexes
This table presents the observed second-order rate constants and stoichiometry for the oxidation of L-selenomethionine by Pt(IV) model compounds. psu.eduebi.ac.ukrsc.org
| Pt(IV) Complex | Kinetic Order | Redox Stoichiometry (Δ[Pt(IV)]/Δ[SeMet]) | Key Finding |
|---|---|---|---|
| trans-[PtCl₂(CN)₄]²⁻ | Overall second-order | 1 : (1.07 ± 0.07) | Rate is 3.7 × 10³–5.7 × 10⁴ times faster than with L-methionine. |
| trans-[PtBr₂(CN)₄]²⁻ | Overall second-order | 1 : (1.07 ± 0.07) | Reaction mechanism involves parallel pathways based on SeMet protolytic species. |
Interactions with One-Electron Reductants
This compound (MetSeO) is efficiently reduced by one-electron reductants. researchgate.nettandfonline.com Pulse radiolysis experiments have provided quantitative data on these reactions, demonstrating that MetSeO is more readily reducible than its sulfur analog, methionine sulfoxide. researchgate.nettandfonline.com The reaction of MetSeO with potent one-electron reductants like the hydrated electron (e⁻aq), the carbon dioxide radical anion (CO₂•⁻), and the 2-hydroxy-2-propyl radical ((CH₃)₂C•OH) is very rapid. researchgate.nettandfonline.com
The reduction leads to the formation of an intermediate selenium-nitrogen coupled zwitterionic radical, which has a characteristic optical absorption maximum at 375 nm and a half-life of about 70 microseconds. researchgate.nettandfonline.com This radical species is the intermediate between the oxidized (MetSeO) and reduced (selenomethionine) states. researchgate.nettandfonline.com
Table 3: Rate Constants for the One-Electron Reduction of this compound
This table displays the bimolecular rate constants for the reaction of this compound with various one-electron reductants as determined by pulse radiolysis. researchgate.nettandfonline.com
| One-Electron Reductant | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|
| Hydrated electron (e⁻aq) | 1.2 x 10¹⁰ |
| Carbon dioxide radical anion (CO₂•⁻) | 5.9 x 10⁸ |
| 2-hydroxy-2-propyl radical ((CH₃)₂C•OH) | 3.5 x 10⁷ |
Theoretical and Computational Studies of this compound Redox Mechanisms
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of redox reactions involving selenomethionine and its selenoxide. nih.govresearchgate.netacs.org These studies provide insights into the structure of reactants, products, and transition states, as well as the thermodynamics and kinetics of the reactions. researchgate.net
DFT calculations have been used to investigate the oxidation of selenomethionine. For instance, the reaction with an oxygen atom to form this compound has been modeled, showing that the process is thermodynamically favored, particularly at lower temperatures. researchgate.net Computational studies have also explored the reaction of selenoxides with thiols, which is a crucial step in their antioxidant catalytic cycle. These studies have shown that the reduction of dimethyl selenoxide by thiols proceeds via a key selenurane intermediate, which is more stable and more easily formed than the analogous sulfurane intermediate in sulfoxide reduction. nih.gov This difference in intermediate stability helps explain why selenoxides are better oxidizing agents than sulfoxides. nih.gov
Furthermore, quantum mechanical studies have been applied to understand the formation and properties of radical species generated during the one-electron oxidation of selenomethionine. researchgate.netresearchgate.net These calculations, often complementing experimental data from techniques like pulse radiolysis, help characterize intermediates such as the selenium-nitrogen three-electron-bonded radical cation, which is a key intermediate in the redox cycling between selenomethionine and its selenoxide. researchgate.nettandfonline.comresearchgate.net Theoretical investigations have also shed light on the mechanism of selenoxide elimination, a reaction that can be triggered under oxidative conditions. mdpi.com
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) has proven to be a powerful computational tool for elucidating the mechanistic details of the redox behavior of this compound. researchgate.netscispace.com Studies have employed DFT methods, such as at the B3LYP/6-311G** level of theory, to optimize the geometric structures of the reactants, products, and transition states involved in the oxidation of selenomethionine. researchgate.net The validity of the calculated reaction pathways is often confirmed using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net
DFT investigations have provided critical insights into the thermodynamics and kinetics of selenoxide formation and subsequent reactions. For example, calculations have been used to explore the selenoxide elimination reaction, a key process for some organoselenium compounds. These studies have systematically compared the activation energies for this reaction across different chalcogens (S, Se, Te) and oxidation states. acs.org For an amino acid model, DFT results indicate that the activation energy for elimination decreases when moving down the chalcogen group from sulfur to selenium and tellurium, but increases with a higher oxidation state of the chalcogen. acs.org
Furthermore, DFT has been applied to understand the reduction mechanism of selenoxides by thiols. These calculations have highlighted the crucial role of hypervalent intermediates, known as chalcogenuranes, in the reaction pathway. mdpi.com Specific energy barriers for key steps have been calculated. In one study using the OLYP functional, the energy barrier for the oxidation of a selenide by hydrogen peroxide to form the corresponding selenoxide in an aqueous environment was determined to be 14.5 kcal/mol. mdpi.com In a separate investigation into the reduction of dimethylselenoxide (DMSeO) by methanethiol (B179389) (CH₃SH), the activation energy for the initial step of the reaction was calculated to be 19.58 kcal/mol. mdpi.com
| Reaction Studied | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Selenide + H₂O₂ → Selenoxide | COSMO-ZORA-OLYP/TZ2P | Activation Energy | 14.5 | mdpi.com |
| Dimethylselenoxide + CH₃SH → Reduction | BLYP-D3(BJ)/TZ2P | Activation Energy (Initial Step) | 19.58 | mdpi.com |
Pulse Radiolysis Investigations
Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving short-lived radical species, providing experimental insight into the one-electron redox processes of selenomethionine and its oxide. tandfonline.comresearchgate.netscience.gov These investigations have experimentally confirmed that selenomethionine oxide (MetSeO) is significantly more reducible than its sulfur analog, methionine sulfoxide (MetSO). tandfonline.com
Experiments have demonstrated that MetSeO reacts with high efficiency with various one-electron reductants. tandfonline.com The reaction of MetSeO with a hydrated electron (e⁻aq), a potent reducing agent, is extremely fast. This reaction is characterized by a second-order rate constant, which quantifies the reaction speed. Similarly, reactions with other radical species have been measured, providing a detailed picture of the selenoxide's reactivity. tandfonline.com
A key finding from these studies is the identification of the transient intermediate formed during these redox reactions. The one-electron reduction of MetSeO leads to the formation of a selenium-nitrogen coupled zwitterionic radical. tandfonline.com This transient species is characterized by a distinct optical absorption maximum (λₘₐₓ) at 375 nm and has a half-life of approximately 70 microseconds. tandfonline.com Crucially, the very same transient radical is generated during the one-electron oxidation of reduced selenomethionine (MetSe) by the hydroxyl radical (HO•). tandfonline.com This demonstrates that this zwitterionic radical is the central redox intermediate that connects the oxidized (MetSeO) and reduced (MetSe) states of selenomethionine. tandfonline.com
| Reductant | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
|---|---|---|
| Hydrated Electron (e⁻aq) | 1.2 x 10¹⁰ | tandfonline.com |
| Carboxylate Radical Anion (CO₂•⁻) | 5.9 x 10⁸ | tandfonline.com |
| 2-Hydroxy-2-propyl Radical ((CH₃)₂C•OH) | 3.5 x 10⁷ | tandfonline.com |
Metabolic Fate and Intermediates of Selenomethionine Selenoxide
Role in Methionine Transsulfuration Pathways
Selenomethionine (B1662878), structurally similar to its sulfur counterpart methionine, is metabolized through the transsulfuration pathway. mdpi.com This metabolic route is a significant contributor to the catabolism of methionine in humans, leading to the formation of several key intermediates. mhmedical.com The metabolism of selenomethionine via this pathway results in the production of selenocystathionine (B1218740) and subsequently selenocysteine (B57510). nih.gov This process is analogous to the conversion of methionine to cysteine. mhmedical.com
The transsulfuration pathway involves the interconversion of cysteine and homocysteine, with cystathionine (B15957) as an intermediate. wikipedia.org In the context of selenium metabolism, selenomethionine enters this pathway and is converted to S-adenosylselenomethionine. Subsequent reactions lead to the formation of S-adenosylselenohomocysteine, which is then hydrolyzed to selenohomocysteine. Selenohomocysteine can then condense with serine to form selenocystathionine, a reaction catalyzed by cystathionine β-synthase. Finally, selenocystathionine is cleaved by cystathionine γ-lyase to yield selenocysteine, α-ketobutyrate, and ammonia. mdpi.comnih.gov
It is important to note that while selenomethionine can be converted to selenocysteine through the transsulfuration pathway, this is not the only fate of selenomethionine in the body. scribd.com It can also be incorporated into proteins in place of methionine. nih.gov
Conversion to S-adenosylselenohomocysteine selenoxide and related metabolites
Following its formation from selenomethionine, S-adenosylselenohomocysteine (SeAH) can undergo oxidation to form S-adenosylselenohomocysteine selenoxide (SeAHO). nih.gov This conversion represents a key step in the metabolism of selenomethionine and introduces a highly polar selenoxide functional group. nih.govresearchgate.net The oxidation of the selenium atom in SeAH to a selenoxide significantly alters the molecule's chemical properties. nih.gov
The synthesis and characterization of SeAHO have been achieved through the hydrogen peroxide oxidation of SeAH. nih.govresearchgate.net Unlike its sulfur analog, S-adenosylhomocysteine sulfoxide (B87167) (SAHO), SeAHO can form a hydrate (B1144303) and exhibits an electrostatic interaction between its α-amino acid moiety and the polar selenoxide group. nih.govresearchgate.net This property makes SeAHO a potent oxidizing agent, capable of readily oxidizing thiols such as glutathione (B108866) (GSH) and cysteine. nih.govresearchgate.net
The metabolic pathway can be summarized as follows:
Selenomethionine is converted to S-adenosylselenomethionine.
S-adenosylselenomethionine donates its methyl group in various methylation reactions, yielding S-adenosylselenohomocysteine (SeAH). nih.gov
SeAH is then oxidized to S-adenosylselenohomocysteine selenoxide (SeAHO). nih.gov
Recycling of Selenohomocysteine to Selenomethionine
Selenohomocysteine (SeHcy), a key intermediate generated from the metabolism of selenomethionine, can be efficiently recycled back to selenomethionine. researchgate.netnih.gov This recycling process is a crucial part of maintaining the body's pool of selenomethionine and is catalyzed by methionine synthases. researchgate.netnih.gov
Studies have demonstrated that methionine synthases can convert SeHcy to selenomethionine at rates comparable to their conversion of homocysteine to methionine. researchgate.netnih.gov This indicates that the enzymatic machinery for methionine metabolism can effectively utilize the selenium analog. The primary enzyme responsible for this reaction is 5-methyltetrahydrofolate-homocysteine S-methyltransferase. nih.gov
The recycling of selenohomocysteine is significant for several reasons. It ensures the conservation of this essential selenoamino acid, allowing it to be re-utilized for protein synthesis or other metabolic processes. cambridge.org This efficient recycling mechanism contributes to the longer biological half-life of selenomethionine compared to inorganic forms of selenium. cambridge.org
The process can be outlined as:
Selenomethionine is metabolized, leading to the formation of S-adenosylselenohomocysteine.
S-adenosylselenohomocysteine is hydrolyzed to produce selenohomocysteine.
Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to selenohomocysteine, regenerating selenomethionine. nih.gov
This recycling pathway underscores the intricate and efficient systems in place for the management of selenium-containing compounds within the body.
Analytical Methodologies for Selenomethionine Selenoxide Speciation and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone of selenomethionine (B1662878) selenoxide analysis, enabling its separation from a mixture of other selenium compounds. The choice of chromatographic mode is critical and depends on the specific analytical goals and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Element-Selective Detection
High-Performance Liquid Chromatography (HPLC) coupled with an element-selective detector, most commonly an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), is the state-of-the-art technique for selenium speciation analysis. alsglobal.com This combination offers high sensitivity and specificity, allowing for the detection and quantification of trace levels of individual selenium species, including selenomethionine selenoxide. alsglobal.com Various HPLC modes have been developed to address the challenges of separating a diverse range of selenium compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like this compound, which are often poorly retained in reversed-phase HPLC. mdpi.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. mdpi.comnih.gov This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes. mdpi.com
Several studies have demonstrated the successful application of HILIC-HPLC for the separation of selenomethionine and its oxide. mdpi.comnih.govresearchgate.net The choice of stationary phase is critical for optimal separation. Zwitterionic HILIC columns, such as those with sulfobetaine (B10348) functional groups, have shown excellent performance in resolving this compound from other selenium species. mdpi.comresearchgate.net The mobile phase composition, including the type of organic solvent (methanol or acetonitrile), pH, and buffer concentration, also significantly influences the retention and selectivity. mdpi.comnih.gov For instance, using a mobile phase of methanol (B129727) and water (85/15, v/v) on a zwitterionic column has proven effective for separating selenomethionine and this compound. mdpi.comnih.govresearchgate.net
Interactive Table: HILIC-HPLC Conditions for this compound Analysis
| Stationary Phase | Mobile Phase Composition | Analytes Separated | Reference |
|---|---|---|---|
| Zwitterionic (sulfobetaine) | 85% MeOH/water | Selenomethionine, this compound, Methylselenocysteine, Selenocysteine (B57510) | mdpi.comresearchgate.net |
| Bare Silica | 85% MeOH/water | Selenomethionine, this compound, Methylselenocysteine, Selenocysteine | mdpi.comresearchgate.net |
| Diol | 85% MeOH/water | Selenomethionine, this compound, Methylselenocysteine, Selenocysteine | mdpi.comresearchgate.net |
| Silica | 85% MeOH / 8 mM CH3COONH4, pH 7 | Selenomethionine, this compound, and other selenium compounds | nih.gov |
Ion pair reversed-phase HPLC is another widely used technique for the speciation of selenium compounds, including this compound. core.ac.ukresearchgate.netnih.gov This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with charged analytes, allowing their retention on a nonpolar reversed-phase column. Perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), are common ion-pairing agents. core.ac.uk
This technique has been successfully employed to separate a wide range of selenium compounds. core.ac.uknih.govnih.gov For example, a method using 0.1% HFBA in the mobile phase enabled the separation of over 20 selenium compounds. core.ac.uk The pH of the mobile phase and the sample extract can be adjusted to optimize the separation and prevent issues like double peak formation. core.ac.uk Enzymatic extraction followed by ion-pair reversed-phase HPLC with ICP-MS detection has been effectively used to determine the speciation profiles of selenium in yeast-based nutritional supplements, identifying selenomethionine, this compound, and S-(methylseleno)cysteine. researchgate.net
Interactive Table: Ion Pair Reversed-Phase HPLC Conditions for this compound Analysis
| Ion-Pairing Reagent | Mobile Phase | Analytes Separated | Reference |
|---|---|---|---|
| Heptafluorobutyric acid (HFBA) (0.1%) | Water-methanol (99:1, v/v) with 0.1% HFBA | Over 20 selenium compounds, including selenomethionine and its selenoxide | core.ac.uk |
| Sodium 1-butanesulfonate (2.5 mM) and tetramethylammonium (B1211777) hydroxide (B78521) (8 mM) | Isocratic elution | Selenite (B80905), selenate, selenocystine (B224153), selenourea, selenomethionine, selenoethionine, selenocystamine, trimethylselenonium (B1202040) ion | nih.gov |
| Trifluoroacetic acid (TFA) (0.024%) | Methanol-water (62:38) | Selenite, selenate, and other selenium standards | core.ac.uk |
Ion exchange chromatography (IEC) separates molecules based on their net charge. nih.govumass.edu It has been utilized for the speciation of selenium compounds, including the separation of selenomethionine and its oxidation products. nih.govumass.edu Cation exchange chromatography, for instance, has been used to separate the oxidation products of selenomethionine, with this compound being the first degradation product observed. nih.gov Anion exchange chromatography has also been employed, though in some cases, co-elution of certain species like selenocystine and this compound has been a challenge. nih.govresearchgate.net
To overcome such limitations, combinations of different separation mechanisms, such as size-exclusion and ion-exchange, have been proposed. mdpi.com Despite some resolution challenges with inorganic selenium species, IEC remains a valuable tool in the comprehensive analysis of selenium compounds. mdpi.comnih.gov
Ion Pair Reversed-Phase HPLC
Gas Chromatography (GC) with Element-Selective Detection
Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile or derivatized selenium compounds. researchgate.netnih.gov For non-volatile species like this compound, a derivatization step is necessary to convert them into volatile forms suitable for GC analysis. researchgate.net Chloroformate derivatization is a common approach for this purpose. researchgate.net
GC coupled with an atomic emission detector (AED) provides element-specific detection, allowing for the selective monitoring of selenium. researchgate.netnih.gov This technique has been used in conjunction with HPLC-ICP-MS to provide complementary information and aid in the elucidation of reaction pathways of selenium compounds in complex samples like selenized yeast. researchgate.net For instance, GC-AED analysis of derivatized extracts of aged selenized yeast revealed the presence of selenomethionine and S-(methylseleno)cysteine. nih.gov While direct analysis of the underivatized selenoxide by GC is not typical, the technique is valuable for analyzing its precursor, selenomethionine, and other related selenium compounds.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical platform for selenium speciation.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like this compound. mdpi.comnih.gov The resulting mass spectra exhibit characteristic isotopic patterns for selenium, aiding in the identification of selenium-containing compounds. umass.eduscispace.com Tandem mass spectrometry (MS/MS or MS²) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. mdpi.comnih.gov This fragmentation pattern serves as a fingerprint for the compound, enabling its unambiguous identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in postulating the chemical structures of unknown selenium species. nih.gov
For quantification, inductively coupled plasma mass spectrometry (ICP-MS) is the most widely used detector in selenium speciation. alsglobal.comnih.govresearchgate.net ICP-MS offers exceptional sensitivity and is an element-specific technique, meaning it responds only to the selenium present in the eluting compounds, simplifying the chromatogram and reducing matrix interferences. alsglobal.com The combination of HPLC with ICP-MS allows for the quantification of individual selenium species, including this compound, even at very low concentrations. nih.govresearchgate.net This has been crucial in determining the relative abundance of different selenium species in various samples, such as identifying selenomethionine as the major species in biofortified grains and this compound as a significant component in processed-fortified samples. nih.gov
Interactive Table: Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Source | Mass Analyzer | Application | Reference |
|---|---|---|---|---|
| HILIC-HPLC-MS/MS | Electrospray Ionization (ESI) | Tandem Mass Spectrometer | Separation and identification of selenomethionine and this compound in green tea extracts. | mdpi.com |
| LC-ICP-MS and LC-ESI-MS | Inductively Coupled Plasma (ICP) and Electrospray Ionization (ESI) | Mass Spectrometer | Identification of oxidation products of selenomethionine, including the selenoxide. | nih.gov |
| HPLC-ICP-MS | Inductively Coupled Plasma (ICP) | Mass Spectrometer | Quantification of selenomethionine and this compound in biofortified and processed-fortified wheat biscuits. | nih.gov |
| GC-AED | --- | Atomic Emission Detector | Analysis of derivatized selenium compounds in selenized yeast. | researchgate.netnih.gov |
| Anion-Exchange HPLC-ESI-MS/MS | Electrospray Ionization (ESI) | Tandem Mass Spectrometer | Observation of negative ion mode fragmentation of selenomethionine and its oxidation products. | nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for selenium speciation due to its high sensitivity and element-specific detection capabilities. core.ac.ukmdpi.com When interfaced with separation techniques like high-performance liquid chromatography (HPLC), it allows for the quantification of individual selenium compounds in complex mixtures. core.ac.ukmdpi.comnih.gov
In the analysis of selenium-enriched samples, HPLC-ICP-MS is frequently employed to determine the distribution of various selenium species. core.ac.ukumass.edu For instance, studies on selenized yeast have utilized HPLC-ICP-MS to identify and quantify selenomethionine as the major component, alongside other species. umass.edu The technique is also critical in stability studies, where it can track the conversion of selenomethionine to its oxidized forms, such as this compound. researchgate.netcore.ac.uk The primary product of peroxide oxidation of selenomethionine is identified as this compound hydrate (B1144303). core.ac.uk
Challenges in ICP-MS analysis of selenium include polyatomic interferences, as several selenium isotopes are overlapped by argon-based ions from the plasma gas. mdpi.com To overcome this, tandem mass spectrometry (ICP-MS/MS) can be used to resolve these spectral interferences, leading to improved detection limits and accuracy. mdpi.com
Table 1: Application of ICP-MS in Selenomethionine and this compound Analysis
| Application | Matrix | Key Findings | Reference |
|---|---|---|---|
| Speciation Analysis | Selenized Yeast | Identified selenomethionine as the major species. | umass.edu |
| Oxidation Studies | Aqueous Solution | Tracked the conversion of selenomethionine to this compound. | researchgate.net |
| Food Analysis | Biofortified Grains | Quantified selenomethionine and this compound. | researchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is instrumental in providing molecular weight and structural information for this compound. nih.govrsc.org This soft ionization technique allows for the analysis of intact molecules, making it ideal for confirming the identity of oxidation products.
When selenomethionine is oxidized, ESI-MS can detect the resulting selenoxide. The ESI-mass spectrum of synthesized methionine selenoxide (MetSeO) shows a pseudomolecular ion at m/z 214, which corresponds to the expected molecular weight of this compound plus a proton. nih.gov A prominent fragment observed is the loss of a water molecule, resulting in a peak at m/z 196. nih.gov In some cases, under acidic conditions, the hydrated form of this compound can be detected, showing a molecular ion for the ⁸⁰Se isotope at m/z 232. umass.edu
ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before detection. This combination, known as LC-ESI-MS, is a powerful tool for identifying metabolites and degradation products in various samples. researchgate.net
Table 2: ESI-MS Fragmentation of this compound
| Ion | m/z (relative to ⁸⁰Se) | Interpretation | Reference |
|---|---|---|---|
| [M+H]⁺ | 214 | Pseudomolecular ion of this compound | nih.gov |
| [M+H-H₂O]⁺ | 196 | Loss of water from the selenoxide | nih.gov |
| [M-(H₂O and CO₂)] | 168 | Loss of water and carbon dioxide | nih.gov |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of this compound and its distinction from other compounds with similar nominal masses. This technique was used to explicitly identify this compound and its hydrated form as the oxidation products of selenomethionine in a reaction with platinum(IV) complexes. rsc.org The precision of HR-MS allows for the determination of the elemental composition of the detected ions, confirming the presence of selenium through its characteristic isotopic pattern.
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ⁷⁷Se NMR, is a powerful technique for the structural elucidation of this compound. nih.govnih.gov
In the ¹H NMR spectrum of dinitrophenyl-L-methionine selenoxide (DNP-MetSeO) in D₂O with NaOD, the presence of two diastereomers is indicated by two singlets for the methyl protons at δ 2.65 and 2.67 ppm. nih.gov Similarly, the proton NMR spectrum of methionine selenoxide (MetSeO) at pH 11.5 shows two singlets for the methyl protons at δ 2.69 and 2.68 ppm, confirming the presence of nearly equal concentrations of the two possible diastereomers. nih.gov It has been noted that at pH values between 4.0 and 8.0, additional peaks corresponding to the methionine selenoxide hydrate may appear. nih.gov
⁷⁷Se NMR is particularly valuable due to the wide chemical shift range of the ⁷⁷Se nucleus, which makes it highly sensitive to the local chemical environment. nih.gov The chemical shifts of ⁷⁷Se can be used as a fingerprint to identify different selenium species. researchgate.net While direct ⁷⁷Se NMR can have low sensitivity, techniques like ⁷⁷Se-¹H Heteronuclear Multiple Quantum Coherence (HMQC) can be used to indirectly detect selenium species in complex mixtures, such as hydrolyzed selenized yeast extracts, without the need for derivatization or separation. umass.edu
Table 3: ¹H NMR Chemical Shifts for this compound Derivatives
| Compound | Protons | Chemical Shift (ppm) | Conditions | Reference |
|---|---|---|---|---|
| DNP-MetSeO | CH₃Se(O)- | 2.65 and 2.67 (2s) | D₂O/NaOD | nih.gov |
UV-Vis Spectroscopy in Kinetic Studies
UV-Vis spectroscopy is a useful tool for monitoring the kinetics of reactions involving selenomethionine and its selenoxide. For instance, the reduction of methionine selenoxide by various agents can be followed by monitoring changes in the UV-Vis spectrum over time. nih.gov In a study of the reaction between methionine selenoxide and methimazole (B1676384) (MIZ), the formation and disappearance of MIZ-disulfide, a product of the reaction, was monitored by its absorbance between 280-320 nm. nih.gov
Furthermore, in kinetic studies of the oxidation of selenomethionine, UV-Vis spectroscopy can be used in competition kinetic assays. For example, the rate of oxidation of a fluoren-9-ylmethoxycarbonyl (Fmoc)-derivatized selenomethionine to its selenoxide was monitored using UPLC with fluorescence detection, which is based on UV-Vis absorbance and fluorescence emission principles. semanticscholar.org
Sample Preparation and Stability Considerations for this compound Analysis
The stability of selenomethionine and its selenoxide during sample preparation and storage is a critical factor for accurate analysis. mdpi.comresearchgate.net Selenomethionine is susceptible to oxidation to this compound, and this transformation can be influenced by the sample matrix, storage conditions, and extraction procedures. mdpi.commdpi.com
Problems with the oxidation of selenomethionine during the preparation of various samples have been frequently reported. mdpi.com The oxidation can be favored at lower temperatures, which has implications for storage stability. mdpi.com The use of enzymatic extraction methods can also influence the amount of this compound detected. mdpi.com
To minimize the oxidation of selenomethionine during analysis, reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (βME) are sometimes added to the extraction medium. researchgate.netmdpi.com Conversely, to intentionally produce this compound for use as a standard, selenomethionine can be oxidized with hydrogen peroxide. nih.govmdpi.com It has been reported that this compound formed in a sample can be reduced back to selenomethionine by the addition of thiols and ascorbic acid. mdpi.com However, another study suggests that this compound originally present in a sample may not be converted back to selenomethionine. mdpi.com
The choice of extraction method and solvent is also crucial. For example, in the analysis of selenized yeast, various extraction methods including the use of water, methanesulfonic acid, and formic acid have been evaluated. rsc.org It was found that while selenomethionine was stable in 4 M methanesulfonic acid at room temperature, it was completely degraded under microwave-assisted conditions. dcu.ie
Prevention of Oxidation during Sample Processing
A primary challenge in the analysis of selenium species is the potential for oxidation of selenomethionine (SeMet) into this compound (SeMetO) during sample extraction, storage, and preparation. researchgate.netresearchgate.netmdpi.com This transformation can be initiated during various procedures, including enzymatic extraction and protein hydrolysis. mdpi.comcanada.ca The oxidation process is observable through the appearance of an additional signal corresponding to SeMetO on a chromatogram, which coincides with a decrease in the signal intensity for SeMet. mdpi.com To mitigate this, several preventative strategies have been developed.
One common approach is the addition of reducing agents or thiols to the sample matrix. researchgate.net Additives such as dithiothreitol (DTT) and β-mercaptoethanol (βME) are frequently recommended to maintain SeMet in its reduced state. researchgate.netmdpi.com For instance, in a study analyzing green tea extracts, the addition of DTT or βME was tested to prevent SeMet oxidation during hot water extraction. mdpi.com While these agents can be effective, their use may not be a complete solution. In some cases, the addition of these reductants led to complicated chromatographic profiles, including peak broadening and the appearance of double peaks. mdpi.com Furthermore, while it was anticipated that the addition of thiols would cause the SeMetO signal to disappear, this was not always observed. mdpi.com In a study on beetroot juices, the addition of DTT or βME did not increase the concentration of SeMet at the expense of SeMetO as expected. researchgate.net
The choice of acid for protein hydrolysis is also a critical factor. chromatographyonline.com Standard procedures often use 6 N hydrochloric acid (HCl); however, this medium can promote the oxidation of sulfur- and selenium-containing amino acids, making it unsuitable for their quantitative recovery. chromatographyonline.com To circumvent this issue, alternative organic acids are recommended. chromatographyonline.com Methanesulfonic acid and p-toluenesulfonic acid have been shown to allow for almost full recoveries (greater than 90%) of most amino acids while preserving their original oxidation state. chromatographyonline.com The use of harsh extraction procedures, such as enzymatic hydrolysis or methanesulfonic acid reflux, is often necessary to break peptide bonds and liberate free SeMet for analysis, but this must be carefully balanced with the need to prevent analyte oxidation. canada.ca
| Preventative Measure | Description | Key Findings/Observations | References |
|---|---|---|---|
| Addition of Reducing Agents (Thiols) | Incorporating dithiothreitol (DTT) or β-mercaptoethanol (βME) into the sample extraction medium. | Recommended to keep SeMet in a reduced form. However, can sometimes lead to chromatographic complications like peak broadening and may not completely eliminate the SeMetO signal. | researchgate.netmdpi.com |
| Alternative Acid Hydrolysis | Replacing hydrochloric acid (HCl) with organic acids like methanesulfonic acid or p-toluenesulfonic acid for protein hydrolysis. | Standard HCl methods are unsuitable for quantitative recovery due to oxidation. Methanesulfonic acid allows for almost full recovery (>90%) while preserving the oxidation state. | chromatographyonline.com |
| Controlled Extraction Conditions | Balancing harsh extraction methods (e.g., enzymatic hydrolysis) required to free SeMet with conditions that minimize oxidation. | The oxidation process of SeMet is noted to be strictly connected with enzymatic extraction procedures. | mdpi.comcanada.ca |
Hydrate Formation and Analytical Implications
This compound exhibits chemical behaviors that have significant implications for its analytical characterization, most notably the formation of a hydrate. nih.govumass.edu Chiral selenoxides are known to readily undergo racemization in aqueous environments, a process that primarily occurs through the formation of achiral hydrates. nih.gov This hydrate, likely MetSe(OH)₂, has been observed in NMR studies, where spectra in D₂O showed peaks corresponding to both the selenoxide and its hydrated form. nih.gov The formation of the hydrate has also been reported to occur under the acidic conditions of certain analytical techniques. umass.edu
The hydration of this compound directly affects its chromatographic behavior. In reversed-phase high-performance liquid chromatography (HPLC), the hydrate form is minimally retained. umass.edu This is due to the enhanced polarity imparted by the addition of an oxygen atom and water elements to the selenium atom, which results in a greater affinity for the acidic aqueous mobile phase. umass.edu Consequently, the hydrated selenoxide elutes very early in the chromatogram. umass.edu This behavior was observed in the analysis of selenized yeast extracts, where a compound eluting early was identified as hydrated this compound. umass.edu
Mass spectrometry (MS) techniques have been instrumental in confirming the presence of the hydrated species. The mass spectrum of oxidized selenomethionine has been reported to indicate the presence of the hydrated form, with a selenium ion cluster showing a molecular ion at m/z 232 for the ⁸⁰Se isotope. umass.edu In another study using softer ionization techniques like MALDI-MS, the molecular ion of a related hydrated selenoxide was observed at m/z 467 (M + H₂O + H)⁺. nih.gov The tendency of selenoxides to form hydrates contrasts with their sulfur analogs; for example, Se-adenosylselenohomocysteine selenoxide can form a hydrate, whereas its corresponding sulfoxide (B87167) does not. nih.govresearchgate.net This unique chemical property underscores the importance of considering hydrate formation when developing and interpreting analytical data for this compound.
| Phenomenon | Analytical Implication | Detection/Characterization Method | References |
|---|---|---|---|
| Hydrate Formation (MetSe(OH)₂) | Chiral selenoxides readily form achiral hydrates in aqueous media, leading to racemization. This is a key difference from sulfur analogs. | Nuclear Magnetic Resonance (NMR) spectroscopy in D₂O shows distinct peaks for both the selenoxide and its hydrate. | nih.govnih.govresearchgate.net |
| Chromatographic Behavior | The hydrated form is highly polar, leading to minimal retention and early elution in reversed-phase HPLC. | High-Performance Liquid Chromatography (HPLC) coupled with detectors like ICP-MS. | umass.edu |
| Mass Spectrometric Detection | The hydrated species can be identified by its specific mass-to-charge ratio. | Mass Spectrometry (MS), including LC-MS and MALDI-MS, can detect the molecular ion of the hydrate (e.g., m/z 232 or M + H₂O + H)⁺. | umass.edunih.gov |
Biological Roles and Mechanistic Insights into Selenomethionine Selenoxide Activity
General Mechanisms of Selenomethionine (B1662878) Selenoxide as a Redox Catalyst
Selenomethionine (SeMet), an amino acid analogue of methionine, exhibits significant redox activity primarily through the catalytic cycling of its selenide (B1212193) (RSeR') and selenoxide (RSe(O)R') forms. mdpi.comnih.gov This redox couple provides a protective mechanism against various reactive oxygen species (ROS) and other harmful oxidants. mdpi.comnih.gov Unlike its sulfur counterpart, methionine, which is relatively inert, selenomethionine is exceptionally redox-active under physiological conditions. mdpi.comnih.gov
The catalytic cycle involves the oxidation of the selenide group in SeMet to form selenomethionine selenoxide (SeMetO). This oxidation can be triggered by various oxidants. Subsequently, the selenoxide is readily reduced back to the selenide form by cellular reducing agents, such as thiols. mdpi.comnih.gov This recycling process allows SeMet to act as a catalyst, detoxifying multiple oxidant molecules. nih.gov The selenide/selenoxide redox pair functions as a spontaneous redox cycler, a characteristic not observed with the more inert sulfoxide (B87167) derived from methionine, which requires enzymatic intervention for its reduction. nih.gov
Interaction with Oxidants and Cellular Protection Mechanisms
Scavenging of Reactive Oxygen Species (ROS)
This compound is a key intermediate in the catalytic scavenging of various reactive oxygen species (ROS) by its parent compound, selenomethionine. mdpi.comnih.gov The selenide group of SeMet is readily oxidized by ROS to the corresponding selenoxide, which can then be reduced back to selenide by cellular reductants, completing a catalytic cycle that detoxifies these harmful oxidants. mdpi.comnih.govrsc.org This process is crucial for protecting cells from oxidative damage. mdpi.comnih.gov
Selenomethionine (SeMet) effectively reduces hydrogen peroxide (H₂O₂), a major reactive oxygen species, through a catalytic cycle involving its selenoxide form. mdpi.comnih.gov In this process, SeMet is oxidized by H₂O₂ to form this compound (SeMetO). nih.govrsc.org This reaction is a key step in the detoxification of H₂O₂. mdpi.comnih.gov
The resulting SeMetO can be rapidly recycled back to SeMet by various cellular reducing systems, including glutathione (B108866) (GSH) and the thioredoxin reductase (TrxR)/NADPH system. nih.gov This recycling enhances the rate of peroxide removal, making SeMet a catalytic scavenger of H₂O₂. nih.gov In a complete TrxR/Trx/NADPH system, the removal of peroxide is nearly stoichiometric with NADPH consumption, indicating a highly efficient process. nih.gov Studies have shown that cells supplemented with SeMet exhibit a greater capacity for removing peroxides compared to non-supplemented cells. nih.gov This catalytic removal of damaging hydroperoxides from amino acids, peptides, and proteins underscores the important protective role of the SeMet/SeMetO cycle. nih.gov
Table 1: Efficiency of Selenomethionine in H₂O₂ Reduction
| Parameter | Observation | Source |
|---|---|---|
| Reaction | SeMet + H₂O₂ → SeMetO + H₂O | mdpi.comnih.govnih.gov |
| Recycling | SeMetO is rapidly reduced back to SeMet by GSH and TrxR/NADPH systems. | nih.gov |
| Efficiency | Peroxide removal is nearly stoichiometric with NADPH consumption in the TrxR/Trx/NADPH system. | nih.gov |
| Cellular Impact | SeMet-supplemented cells show increased peroxide-removing capacity. | nih.gov |
Selenomethionine (SeMet) is an effective scavenger of hypochlorous acid (HOCl), a potent oxidant produced by the enzyme myeloperoxidase during inflammation. nih.govmdpi.com The reaction of SeMet with HOCl is rapid and results in the formation of the corresponding selenoxide. nih.gov This selenoxide can then be catalytically recycled back to SeMet, allowing for the detoxification of multiple HOCl molecules and thereby reducing HOCl-induced cellular damage. nih.gov
Studies have demonstrated that SeMet supplementation can protect cardiac myoblasts from HOCl-induced necrotic cell death. mdpi.com This protective effect is primarily attributed to the direct scavenging of HOCl by SeMet. mdpi.com While effective, in some contexts, SeMet has been found to be less potent in preventing HOCl-induced damage compared to other compounds like thiocyanate (B1210189) and selenocyanate (B1200272). nih.gov Nonetheless, the ability of SeMet to be catalytically recycled after reacting with HOCl highlights its potential role in mitigating damage at sites of inflammation. nih.gov
Table 2: Selenomethionine's Role in HOCl Scavenging
| Aspect | Finding | Source |
|---|---|---|
| Reaction | SeMet reacts rapidly with HOCl to form this compound. | nih.gov |
| Catalytic Nature | The selenoxide can be recycled back to SeMet, enabling catalytic scavenging. | nih.gov |
| Cellular Protection | SeMet supplementation prevents HOCl-induced necrotic cell death in cardiac myoblasts. | mdpi.com |
| Comparative Efficacy | SeMet was found to be less effective than thiocyanate and selenocyanate in preventing HOCl-induced damage in one study. | nih.gov |
Selenomethionine (SeMet) demonstrates a protective effect against damage caused by peroxynitrous acid (ONOOH), a potent and destructive oxidant. mdpi.com The interaction involves the radical-mediated oxidation of SeMet to its selenoxide form, SeMetO. mdpi.com This reaction effectively scavenges ONOOH, thereby protecting cellular components like DNA from oxidative damage. mdpi.com
The reaction between SeMet and ONOOH is significantly faster than that of its sulfur analog, methionine. The second-order rate constant for the reaction of SeMet with ONOOH is approximately 2.4 x 10³ M⁻¹s⁻¹, which is nearly ten times higher than the rate constant for methionine (3.64 x 10² M⁻¹s⁻¹). mdpi.com This highlights the superior antioxidant capability of selenomethionine in neutralizing this particular reactive species. The formation of the selenoxide is a key step in this protective mechanism. mdpi.com
Table 3: Reaction of Selenomethionine with Peroxynitrous Acid
| Compound | Second-Order Rate Constant (k) with ONOOH | Source |
|---|---|---|
| Selenomethionine (SeMet) | ~2.4 x 10³ M⁻¹s⁻¹ | mdpi.com |
| Methionine (Met) | 3.64 x 10² M⁻¹s⁻¹ | mdpi.com |
Hypochlorous Acid (HOCl) Scavenging
Modulation of Cellular Thiol Homeostasis
The redox cycling of selenomethionine (SeMet) and its selenoxide (SeMetO) can influence cellular thiol homeostasis. mdpi.com The reduction of SeMetO back to SeMet is often coupled with the oxidation of thiols, particularly glutathione (GSH), to its disulfide form (GSSG). mdpi.comrsc.org This process consumes cellular thiols, which can alter the concentration of GSH and thereby modulate the cellular thiolstat. mdpi.com
The reaction of the more reactive selenoxide with thiol groups like GSH is spontaneous and selective. mdpi.com This enables the redox recycling of the selenide while producing GSSG and water. mdpi.com The subsequent reduction of GSSG back to GSH is an energy-dependent process requiring glutathione reductase and NADPH. mdpi.com Therefore, the catalytic activity of SeMet in scavenging oxidants is intrinsically linked to the cellular thiol pool and the metabolic state of the cell. mdpi.com While this interaction is a key part of the antioxidant mechanism, it also has the potential to act in a pro-oxidant manner by modifying redox-sensitive amino acid residues in proteins and enzymes. rsc.org
This compound in Protein Oxidation and Repair
Reversible Oxidation of Selenomethionine Residues within Proteins
The susceptibility of methionine (Met) residues in proteins to oxidation is a well-established phenomenon, leading to the formation of methionine sulfoxide (MetO). nih.govnih.govelifesciences.org This oxidation can alter protein structure and function. nih.gov Similarly, selenomethionine (SeMet), the selenium analog of methionine, can be readily incorporated into proteins in place of methionine. engormix.comchim.it Once incorporated, these SeMet residues are also prone to oxidation, forming this compound (SeMetO). mdpi.com
This oxidation-reduction cycle of SeMet residues within proteins is a key aspect of their biological activity. The oxidation of SeMet to SeMetO can be initiated by various reactive oxygen species (ROS), including hydrogen peroxide and peroxynitrite. mdpi.comnih.gov This process is generally more facile for SeMet compared to Met, highlighting the greater antioxidant potential of selenoproteins. mdpi.com The reversible nature of this oxidation is crucial; the subsequent reduction of SeMetO back to SeMet allows for a catalytic cycle of oxidant scavenging. mdpi.comportlandpress.com
The oxidation of multiple SeMet residues within a protein can lead to a noticeable change in the protein's mobility on polyacrylamide gels, providing a method to monitor this modification. nih.gov For instance, the oxidation of a methionine-rich protein (MRP) containing SeMet with hydrogen peroxide resulted in a decreased mobility on SDS-PAGE. nih.gov This reversible oxidation is not merely a random event of oxidative damage but is increasingly recognized as a potential regulatory mechanism for protein function, analogous to the well-studied phosphorylation and dephosphorylation cycles. nih.gov
Non-enzymatic Reduction of this compound in Proteins
A significant feature of this compound (SeMetO) within proteins is its capacity to be reduced back to selenomethionine (SeMet) through non-enzymatic pathways. nih.govnih.gov This contrasts sharply with its sulfur counterpart, methionine sulfoxide (MetO), which generally requires the action of specific enzymes, namely methionine sulfoxide reductases (Msrs), for its reduction. chim.itmdpi.com
The non-enzymatic reduction of SeMetO is efficiently carried out by endogenous thiols, with glutathione (GSH) being a primary reductant. nih.govmdpi.commdpi.com The reaction is spontaneous and rapid at physiological conditions. mdpi.com Studies have demonstrated that other low-molecular-weight thiols, such as L-cysteine and N-acetyl-L-cysteine, as well as antioxidants like ascorbic acid, can also reduce SeMetO to SeMet. nih.govscilit.com
The reaction with thiols is instantaneous and requires two molar equivalents of the thiol for the complete reduction of one molar equivalent of SeMetO, resulting in the formation of a stable disulfide. nih.gov In contrast, the reduction by ascorbic acid is slower but only requires a one-to-one molar ratio. nih.gov This efficient, non-enzymatic recycling of SeMetO back to SeMet underscores the catalytic antioxidant role of SeMet residues in proteins, allowing them to repeatedly scavenge oxidants as long as cellular reductants like GSH are available. engormix.commdpi.com This process, however, can lead to the depletion of these endogenous thiols and antioxidants, potentially impacting cellular redox homeostasis. nih.gov
Future Research Directions and Emerging Concepts
Elucidating the Full Spectrum of Selenomethionine (B1662878) Selenoxide Intermediates and Derivatives
The oxidation of selenomethionine (SeMet) to selenomethionine selenoxide (SeMetO) is a critical reaction in biological systems, but the full scope of subsequent intermediates and derivatives is still an active area of investigation. Future research will likely focus on identifying and characterizing the diverse range of chemical species that can arise from SeMetO.
Experimental studies using 77Se NMR have identified not only the diastereomeric pair of selenoxides but also other unidentified resonances, suggesting the formation of additional selenium-containing products. researchgate.net Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to explore the thermodynamics and kinetics of SeMet oxidation. researchgate.net These computational approaches can help predict the stability and reactivity of various proposed intermediates.
One area of interest is the formation of hypervalent selenium species, such as selenuranes, which have been proposed as potential by-products of SeMet oxidation. psu.edu Experimental evidence, supported by theoretical calculations, suggests that these cyclic selenuranes can be formed through the reaction of the selenoxide with the amine or acid group of the amino acid itself. psu.edu Further research is needed to definitively identify these and other transient species and to understand their biological relevance.
The redox cycling of SeMetO back to SeMet is another key area. While it is known that this reduction can be facilitated by thiols like glutathione (B108866) (GSH), the detailed mechanism and the potential for other cellular reductants to participate in this process require further exploration. mdpi.com The interplay between SeMetO and other selenium-containing compounds, such as selenocysteine (B57510) and its derivatives, also presents a complex network of reactions that warrants deeper investigation. jst.go.jp
Key Research Questions:
What is the complete profile of intermediates and final products arising from the oxidation of selenomethionine in various biological contexts?
What are the precise structures and stabilities of the unidentified selenium species observed in NMR studies?
Under what physiological conditions are hypervalent selenium intermediates like selenuranes formed, and what are their biological activities?
What is the full range of cellular reductants capable of recycling this compound, and what are the kinetics of these reactions?
Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
A significant challenge in understanding the biological roles of this compound is the ability to monitor its formation, localization, and reactions in real-time within living cells and organisms. The development and application of advanced spectroscopic and imaging techniques are crucial to overcoming this hurdle.
Current analytical methods often rely on chromatographic separation coupled with mass spectrometry (e.g., HPLC-ICP-MS) to identify and quantify selenium species. researchgate.netumass.eduumass.edu While powerful, these techniques typically require cell lysis, which prevents the study of dynamic processes in intact systems.
Future advancements will likely involve the refinement of techniques for in situ analysis. Selenium-specific NMR spectroscopy, particularly 77Se NMR, offers a direct way to observe different selenium species without derivatization. psu.eduumass.edu However, its sensitivity can be a limitation for detecting low-abundance intermediates.
Fluorescence-based probes are emerging as a powerful tool for real-time imaging of selenium-related processes. rsc.orgacs.org Probes that can selectively react with selenoxide and produce a fluorescent signal would enable the visualization of its production and trafficking within cellular compartments. rsc.orgacs.org Genetically encoded nanosensors, such as those based on Förster resonance energy transfer (FRET), are also a promising avenue for monitoring intracellular selenium dynamics with high spatial and temporal resolution. nih.gov
Two-photon imaging, in conjunction with selenium-responsive fluorescent probes, offers the advantage of deeper tissue penetration and reduced photodamage, making it suitable for in vivo studies in model organisms. rsc.org
Table of Advanced Techniques:
| Technique | Application for this compound Research | Potential Advantages |
| 77Se NMR Spectroscopy | Direct detection and structural elucidation of selenoxide and its derivatives. psu.eduumass.edu | Provides detailed structural information without the need for chemical derivatization. |
| Fluorescence Microscopy | Real-time imaging of selenoxide formation and localization using specific probes. rsc.orgacs.org | High sensitivity and spatial resolution for in situ monitoring in living cells. |
| FRET-based Nanosensors | Genetically encoded sensors for quantitative, real-time measurement of selenium flux. nih.gov | Enables dynamic monitoring of selenium homeostasis at the subcellular level. |
| Two-Photon Imaging | In vivo imaging of selenoxide-related processes in deeper tissues. rsc.org | Reduced phototoxicity and deeper penetration for studies in whole organisms. |
| HPLC-ICP-MS | Speciation and quantification of various selenium compounds in biological samples. researchgate.netumass.edu | High sensitivity and specificity for identifying different selenium oxidation states. |
Computational Modeling for Predicting this compound Reactivity in Complex Biological Environments
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of selenium chemistry. researchgate.netacs.orgmdpi.com These theoretical approaches provide insights that can be difficult to obtain through experimental methods alone and are crucial for predicting the reactivity of this compound in complex biological milieus.
DFT calculations can be used to model the reaction pathways of selenoxide formation and its subsequent reactions. researchgate.net This includes determining the activation energies and reaction thermodynamics, which helps to understand the feasibility and kinetics of different chemical transformations. researchgate.netmdpi.commdpi.com For example, computational studies have been used to investigate the mechanism of selenoxide elimination reactions and to compare the reactivity of selenoxides with their sulfur analogs, the sulfoxides. mdpi.commdpi.com
A key area for future computational research is the modeling of this compound's interactions with other biological molecules, such as proteins and nucleic acids. By simulating these interactions, researchers can predict how the selenoxide might influence protein function or induce oxidative damage. These models can also help to elucidate the mechanisms by which selenoxide is reduced back to selenomethionine by cellular antioxidants like glutathione. mdpi.com
Furthermore, computational models can aid in the design of novel fluorescent probes for detecting this compound. By simulating the electronic properties of potential probe molecules, researchers can predict their spectroscopic behavior upon reacting with the selenoxide, thereby guiding the synthesis of more effective imaging agents.
The integration of computational modeling with experimental data is essential for a comprehensive understanding of this compound's biological chemistry. Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models, leading to a synergistic advancement of the field.
Key Areas for Computational Modeling:
Reaction Mechanisms: Elucidating the detailed pathways of this compound formation, reduction, and degradation. researchgate.netmdpi.com
Reactivity Prediction: Forecasting the reactivity of this compound with various biological nucleophiles and electrophiles.
Enzyme Interactions: Modeling the interactions of this compound with enzymes, such as methionine sulfoxide (B87167) reductases, to understand its potential as a substrate or inhibitor.
Probe Design: Guiding the rational design of selective and sensitive fluorescent probes for the in situ detection of this compound.
Q & A
Q. How does the redox behavior of selenomethionine selenoxide influence experimental design in oxidation studies?
this compound (SeMetO) is highly sensitive to reducing agents like glutathione (GSH) and ascorbic acid, which complicates stability assessments. Researchers must control oxygen levels, pH, and thiol concentrations during experiments. For example, anaerobic conditions or chelating agents (e.g., EDTA) can minimize unintended reduction. Kinetic studies using DFT calculations reveal activation energies for oxidation pathways, aiding in predicting degradation under physiological conditions .
Q. What analytical methods are recommended for speciation and quantification of this compound in biological matrices?
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the gold standard for selenium speciation, achieving sub-ppb detection limits. For structural confirmation, tandem mass spectrometry (LC-MS/MS) or NMR is used. Water extraction is effective for liberating SeMetO from selenized yeast, but care is needed to avoid artifactual oxidation during sample preparation .
Q. How do non-enzymatic reductants like glutathione affect this compound stability in vitro?
Glutathione reduces SeMetO to selenomethionine (SeMet) with a stoichiometric ratio of 2:1 (GSH:SeMetO). This reaction is pH-dependent, with optimal activity at physiological pH (7.4). Researchers should account for endogenous thiols in cell lysates or buffer systems to avoid confounding redox results .
Advanced Research Questions
Q. How can contradictions between enzymatic and non-enzymatic reduction pathways of this compound be resolved?
Discrepancies arise from competing mechanisms: flavin-containing monooxygenases (FMOs) oxidize SeMet to SeMetO, while MsrA/MsrB enzymes reduce methionine sulfoxides but not SeMetO. To validate pathways, use knockout cell lines (e.g., MsrA/B-deficient models) or inhibitors like methimazole (FMO blocker). Parallel assays with isotopic labeling (e.g., ⁷⁷Se) can track species-specific transformations .
Q. What high-throughput assays are available for studying this compound reduction kinetics?
SDS-PAGE mobility shift assays exploit the altered electrophoretic mobility of Met-rich proteins (MRPs) upon SeMetO formation. Immunoblotting with antibodies specific to oxidized or reduced MRPs enables rapid screening. Automated microplate readers measuring NADPH consumption (linked to thioredoxin reductase activity) can also quantify reductase efficiency .
Q. How does this compound interact with reactive oxygen/nitrogen species (ROS/RNS) in cellular models?
SeMetO reacts rapidly with peroxynitrite (ONOO⁻), forming stable selenoxide adducts. Fluorescent probes (e.g., selenide-based sensors) can monitor real-time ROS scavenging. However, SeMetO’s dual role as an antioxidant and pro-oxidant requires careful dose-response validation, particularly in aging or disease models with elevated oxidative stress .
Q. What are the challenges in quantifying this compound degradation byproducts in environmental samples?
Dimethyl selenoxide and methylseleninic acid are common oxidative byproducts that co-elute with SeMetO in LC-ICP-MS. Two-dimensional chromatography or collision-cell ICP-MS improves resolution. Spike recovery tests with isotopically labeled SeMetO (e.g., ⁷⁷Se) validate method accuracy in complex matrices like soil or plant extracts .
Methodological Considerations
- Data Contradiction Analysis : Conflicting reports on SeMetO’s enzymatic reduction may stem from species-specific enzyme expression (e.g., rat vs. human FMOs) or assay conditions (e.g., O₂ tension). Cross-validate findings using orthogonal techniques like X-ray absorption spectroscopy (XAS) .
- Experimental Design : Include negative controls (e.g., SeMetO-spiked buffers without reductants) and stability checks at multiple timepoints. Report selenium concentrations "as Se" for consistency in speciation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
